molecular formula C13H18O2 B1324665 2,2-Dimethyl-2'-methoxybutyrophenone CAS No. 898765-04-3

2,2-Dimethyl-2'-methoxybutyrophenone

Cat. No. B1324665
M. Wt: 206.28 g/mol
InChI Key: SJRXYUGGPQLXHT-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2’-methoxybutyrophenone” is a chemical compound . It is a colorless oil .


Molecular Structure Analysis

The molecular formula of “2,2-Dimethyl-2’-methoxybutyrophenone” is C13H18O2 . Its molecular weight is 206.28 .

Scientific Research Applications

Total Synthesis of Natural Compounds

  • Feng Ya (2014) demonstrated the use of 2,2-Dimethyl-2'-methoxybutyrophenone in the total synthesis of (±)-Lespeflorins A3, highlighting its role in constructing complex molecular frameworks through novel compound formation and catalytic cyclization processes (Feng Ya, 2014).

Antimicrobial Activities

  • Zhao et al. (2018) identified phenanthrenes related to 2,2-Dimethyl-2'-methoxybutyrophenone with significant antifungal and antibacterial activities, showcasing the compound's potential in contributing to the discovery of new antimicrobial agents (Wei Zhao et al., 2018).

Intermediate in Pharmaceutical Synthesis

  • Wei-Ming Xu and Hong-Qiang He (2010) outlined the role of 2,2-Dimethyl-2'-methoxybutyrophenone derivatives in the preparation of non-steroidal anti-inflammatory agents, emphasizing its importance as a versatile intermediate in pharmaceutical synthesis (Wei-Ming Xu & Hong-Qiang He, 2010).

Development of Novel Heterocycles

  • Moskvina, Shilin, and Khilya (2015) utilized derivatives of 2,2-Dimethyl-2'-methoxybutyrophenone in the development of novel heterocycles, demonstrating its utility in expanding the diversity of organic compounds through heterocyclization reactions (V. Moskvina et al., 2015).

Photopolymerization Initiators

  • Guillaneuf et al. (2010) explored the use of 2,2-Dimethyl-2'-methoxybutyrophenone derivatives as photoinitiators in nitroxide-mediated photopolymerization, providing insights into the design of novel materials for advanced polymerization techniques (Y. Guillaneuf et al., 2010).

Safety And Hazards

The safety data sheet for “2,2-Dimethyl-2’-methoxybutyrophenone” provides several precautionary statements. It advises to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXYUGGPQLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642419
Record name 1-(2-Methoxyphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2'-methoxybutyrophenone

CAS RN

898765-04-3
Record name 1-(2-Methoxyphenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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